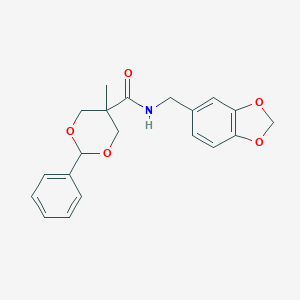
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide, commonly known as MDMA, is a psychoactive drug that has been widely researched for its therapeutic potential in treating various mental health disorders. MDMA belongs to the family of phenethylamines and is structurally similar to both amphetamines and hallucinogens. The compound was first synthesized in 1912 by a German pharmaceutical company, Merck, and has since been used recreationally and medically.
Mécanisme D'action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to a sense of euphoria and heightened emotional openness. The drug also activates the release of oxytocin, a hormone that is associated with social bonding and trust. The combination of these effects is thought to contribute to the therapeutic potential of MDMA in treating mental health disorders.
Biochemical and Physiological Effects
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to feelings of anxiety and agitation. Prolonged use of MDMA can lead to neurotoxicity, which can result in long-term cognitive and emotional impairments.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened emotional openness and facilitate communication. The drug can also be used to study the effects of serotonin, dopamine, and norepinephrine on brain function and behavior. However, the use of MDMA in lab experiments is limited by its potential for neurotoxicity and the difficulty in controlling the dose and purity of the drug.
Orientations Futures
There are several future directions for research on MDMA, including the development of new synthesis methods that are safer and more efficient. There is also a need for more research on the long-term effects of MDMA use, as well as its potential for addiction and abuse. Additionally, the therapeutic potential of MDMA in treating other mental health disorders, such as addiction and eating disorders, should be explored. Finally, research on the mechanisms of action of MDMA and its effects on brain function and behavior can provide valuable insights into the neurobiology of mental health disorders.
Méthodes De Synthèse
MDMA is synthesized through a multi-step process that involves the conversion of safrole, a natural compound found in sassafras oil, into MDMA. The process involves several chemical reactions, including isomerization, reduction, and amidation, to produce the final product. The synthesis of MDMA is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
MDMA has been studied for its therapeutic potential in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. The drug has been shown to increase empathy, promote emotional openness, and enhance communication, making it a promising candidate for psychotherapy. MDMA-assisted psychotherapy involves administering the drug in a controlled setting, under the supervision of a trained therapist, to facilitate therapeutic breakthroughs and emotional healing.
Propriétés
Formule moléculaire |
C20H21NO5 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C20H21NO5/c1-20(11-23-18(24-12-20)15-5-3-2-4-6-15)19(22)21-10-14-7-8-16-17(9-14)26-13-25-16/h2-9,18H,10-13H2,1H3,(H,21,22) |
Clé InChI |
XAQCTAMZLKQYAN-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


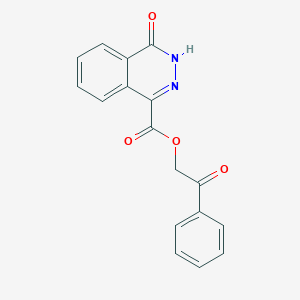
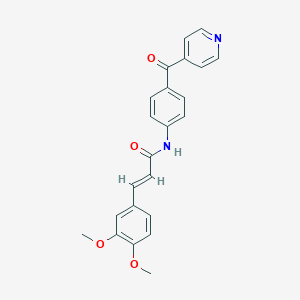
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)
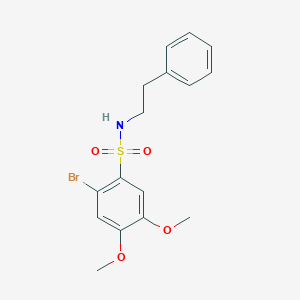
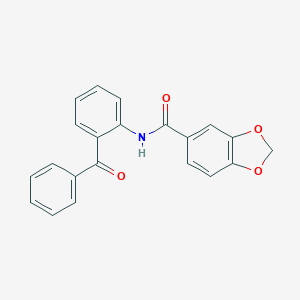
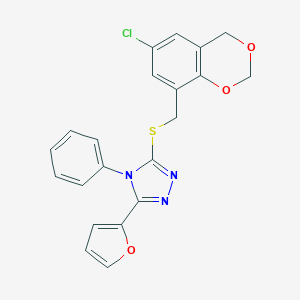
![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
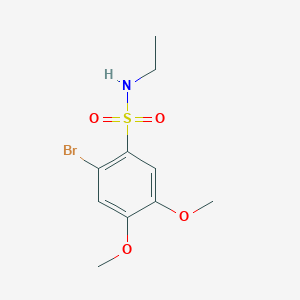
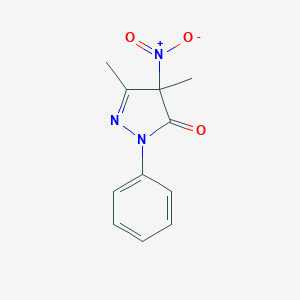
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
